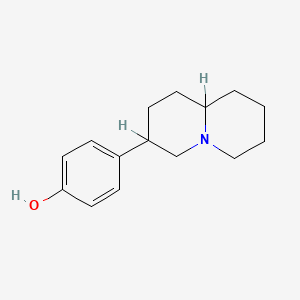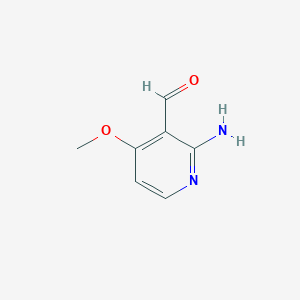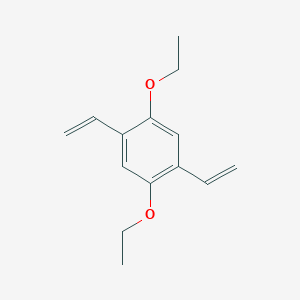
Benzene, 1,4-diethenyl-2,5-diethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,4-diethenyl-2,5-diethoxy- is an organic compound with the molecular formula C14H18O2 It is characterized by the presence of two ethoxy groups and two ethenyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-diethenyl-2,5-diethoxy- typically involves the alkylation of hydroquinone with ethyl bromide, followed by the introduction of ethenyl groups through a series of reactions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the addition of ethenyl groups to the benzene ring.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,4-diethenyl-2,5-diethoxy- can be achieved through a multi-step process that includes the initial formation of intermediate compounds, followed by purification and final synthesis. The use of high-pressure reactors and advanced catalytic systems ensures the efficient production of this compound on a large scale.
化学反応の分析
Types of Reactions
Benzene, 1,4-diethenyl-2,5-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
Benzene, 1,4-diethenyl-2,5-diethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which Benzene, 1,4-diethenyl-2,5-diethoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and ethenyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.
類似化合物との比較
Similar Compounds
Benzene, 1,4-dimethoxy-: Similar in structure but with methoxy groups instead of ethoxy groups.
Benzene, 1,4-diethoxy-: Lacks the ethenyl groups present in Benzene, 1,4-diethenyl-2,5-diethoxy-.
Uniqueness
Benzene, 1,4-diethenyl-2,5-diethoxy- is unique due to the presence of both ethoxy and ethenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science.
特性
CAS番号 |
530145-39-2 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
1,4-bis(ethenyl)-2,5-diethoxybenzene |
InChI |
InChI=1S/C14H18O2/c1-5-11-9-14(16-8-4)12(6-2)10-13(11)15-7-3/h5-6,9-10H,1-2,7-8H2,3-4H3 |
InChIキー |
LQLCNMQPOZTLGH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1C=C)OCC)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


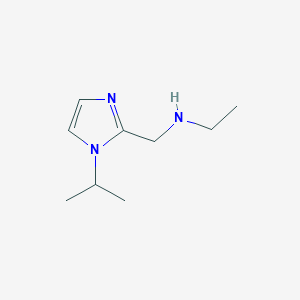

![1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13945971.png)
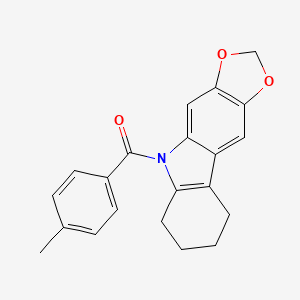





![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)
![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)

